molecular formula C15H18O3 B578996 (5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one CAS No. 17453-65-5

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one

Katalognummer: B578996
CAS-Nummer: 17453-65-5
Molekulargewicht: 246.306
InChI-Schlüssel: KUXKUHOVOQIZBC-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is a chemical compound known for its unique structural properties and reactivity. It is a derivative of santonene, characterized by the presence of multiple double bonds and a hydroxyl group. In the solid state, dihydrosantonene exists in the enol form, whereas santonene exists in the keto form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one can be synthesized through various methods. One common approach involves the oxidation of 1,2-dihydrosantonene 3-acetate, which rearranges with acetic anhydride–pyridine to afford 2-acetoxy-1,2-dihydrosantonene 3-acetate . This method involves intramolecular transfer of the acetate group under specific conditions.

Industrial Production Methods

Industrial production of dihydrosantonene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and acetylation to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen and catalysts such as palladium.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

    Hydroxysantonenes: Formed through oxidation reactions.

    Acetoxy derivatives: Formed through acetylation reactions.

Wissenschaftliche Forschungsanwendungen

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dihydrosantonene involves its interaction with molecular targets through its enol form. The compound can undergo tautomeric shifts, influencing its reactivity and interactions with other molecules . The specific pathways and molecular targets depend on the context of its application, such as enzyme binding sites in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one is unique due to its enol form in the solid state, which distinguishes it from santonene and other derivatives

Eigenschaften

CAS-Nummer

17453-65-5

Molekularformel

C15H18O3

Molekulargewicht

246.306

IUPAC-Name

(5aS)-8-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h16H,4-7H2,1-3H3/t15-/m0/s1

InChI-Schlüssel

KUXKUHOVOQIZBC-HNNXBMFYSA-N

SMILES

CC1=C2CCC3(CCC(=C(C3=C2OC1=O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.